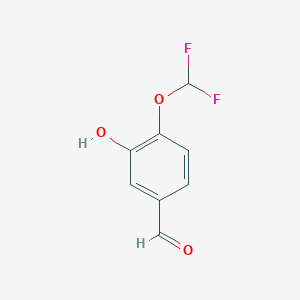
4-Difluoromethoxy-3-hydroxybenzaldehyde
货号 B128312
分子量: 188.13 g/mol
InChI 键: ZLIKNROJGXXNJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US09434691B2
Procedure details


100 g of 3-hydroxy-4-(difluoromethoxy)-benzaldehyde (0.53 mol) were dissolved in MeOH (600 ml), solid Oxone® (325 g, 1.06 mol) was added portion-wise in 1 hour and solution was stirred and warmed to 50-55° C. for 2 hours. The solvent was concentrated under vacuum to 200 ml and water (1 L) was added. The resulting heterogeneous solution was stirred at 50 to 55° C., then toluene (500 ml) was added, and the biphasic mixture vigorously stirred. Aqueous phase was discharged and the organic one was washed with water (500 ml). Active charcoal (10 g) was added and the organic solution stirred for 20 minutes. It was filtered on a celite pad, the solvent was concentrated under vacuum to 2 to 3 volumes, and the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml) was slowly added. The mixture was cooled to 0° C. and the suspension was stirred at 0° C. over-night. The solid was filtered on a Buchner funnel and washed with n-heptane (100 ml). The obtained white solid was dried under vacuum at room temperature. (yield 70%).



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([F:13])[F:12])[CH:5]=[O:6].OOS([O-])=O.[K+].[CH3:20][OH:21]>>[CH3:20][O:21][C:5](=[O:6])[C:4]1[CH:7]=[CH:8][C:9]([O:10][CH:11]([F:13])[F:12])=[C:2]([OH:1])[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1OC(F)F
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OOS(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated under vacuum to 200 ml and water (1 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting heterogeneous solution was stirred at 50 to 55° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene (500 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the biphasic mixture vigorously stirred
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic one was washed with water (500 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Active charcoal (10 g) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the organic solution stirred for 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was filtered on a celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under vacuum to 2 to 3 volumes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred at 0° C. over-night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered on a Buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-heptane (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained white solid was dried under vacuum at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(=C(C=C1)OC(F)F)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
